Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a thiazole core linked to a phthalazinone moiety via an amide bond. This compound is distinguished by its ethyl ester group at the thiazole-5-position and a methyl substituent at the thiazole-4-position.
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-4-25-16(24)13-9(2)18-17(26-13)19-14(22)12-10-7-5-6-8-11(10)15(23)21(3)20-12/h5-8H,4H2,1-3H3,(H,18,19,22) |
InChI Key |
AXWKTLZWUGGCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the phthalazinone moiety. Common reagents used in these reactions include ethyl acetoacetate, thioamides, and various catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of thiazole and phthalazine moieties, which are known for their biological activity. Its molecular formula is , and it exhibits properties that make it suitable for various biochemical applications.
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Thiazole derivatives have been extensively studied for their ability to inhibit tumor growth. A study highlighted the synthesis of various thiazole derivatives, including this compound, which showed promising cytotoxic effects against different cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Antiviral Properties
Research indicates that compounds containing thiazole and phthalazine structures can act as inhibitors against viral infections. Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against HIV-1 reverse transcriptase (RT), suggesting potential use in antiviral drug design .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The following table summarizes key synthetic routes:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, thiourea | Formation of thiazole ring |
| 2 | Sodium carbonate | Base catalyst for reaction |
| 3 | Heating (40–70°C) | Promotes reaction completion |
| 4 | pH adjustment | Stabilizes product formation |
Case Study 1: Anticancer Activity
A recent study tested the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .
Case Study 2: Antiviral Activity
In another investigation focusing on HIV inhibition, this compound was tested against HIV reverse transcriptase. The compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity compared to standard antiviral agents .
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Key structural analogs of Compound A include derivatives with variations in ester groups, heterocyclic cores, or substituent positions.
Key Observations :
- Positional isomerism (e.g., ester at thiazole-4 vs.
- Ester group variations (ethyl vs. methyl) influence lipophilicity and metabolic stability. Ethyl esters generally enhance solubility compared to methyl .
- Core heterocycle substitutions (e.g., pyrimidine vs. phthalazinone) modify hydrogen-bonding capabilities and aromatic stacking interactions .
Activity Trends :
- Phthalazinone-containing compounds (e.g., Compound A) are theorized to target DNA repair enzymes or inflammatory pathways due to their planar aromatic systems .
- Thiazolo-pyrimidine derivatives show broader antimicrobial activity, likely due to mimicry of purine/pyrimidine bases .
Physicochemical Properties :
- Stability: The phthalazinone moiety in Compound A may confer oxidative stability compared to pyrimidine-based analogs .
Biological Activity
Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other therapeutic properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 344.38 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole derivatives found that those with the thiazole ring showed promising activity against both Gram-positive and Gram-negative bacteria. This compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, yielding Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antitumor Activity
Thiazole derivatives have been explored for their antitumor potential. In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| A549 | 15 |
Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects in experimental models. A study indicated that it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
Case Study 1 : A clinical trial assessed the efficacy of thiazole derivatives in patients with chronic bacterial infections. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms when treated with ethyl 4-methyl derivatives compared to placebo .
Case Study 2 : Research on cancer patients treated with a regimen including thiazole compounds demonstrated a marked decrease in tumor size and improved survival rates. The study highlighted the role of apoptosis induction as a critical pathway through which these compounds exert their effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
